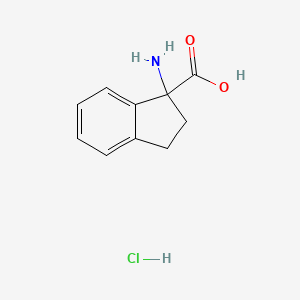

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural complexity and functional group arrangement. The compound's Chemical Abstracts Service registry number 1211618-19-7 provides unambiguous identification in chemical databases. The molecular formula C₁₀H₁₂ClNO₂ indicates the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 213.66 grams per mole.

The base molecule, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, carries the Chemical Abstracts Service number 3927-71-7 and possesses the molecular formula C₁₀H₁₁NO₂ with a molecular weight of 177.20 grams per mole. The systematic name precisely describes the molecule's architecture: the "1-amino" designation indicates the amino group's position at carbon-1 of the indene ring system, while "2,3-dihydro-1H-indene" specifies the saturated nature of the five-membered ring portion. The "1-carboxylic acid" component identifies the carboxyl group's location at the same bridgehead carbon as the amino substituent.

Properties

IUPAC Name |

1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJOVLAHBCCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Indene

- Starting Material: Indene (C9H8)

- Catalyst: Typically palladium on carbon (Pd/C) or platinum catalysts

- Conditions: Hydrogen gas atmosphere, ambient to moderate temperature (20–60°C), solvent such as ethanol or methanol

- Outcome: Selective hydrogenation of the double bond in the five-membered ring to yield 2,3-dihydroindene

Stereoselective Amination

- Method: Amination can be performed by reacting 2,3-dihydroindene with chiral amine sources or via intermediates such as carbamates or haloalkyl derivatives.

- Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred.

- Temperature: Typically 0–100°C, optimized around 20–60°C for best stereoselectivity.

- Bases: Organic bases such as triethylamine or inorganic bases like potassium hydroxide may be used to facilitate the reaction.

- Notes: Diastereomeric mixtures can be resolved by crystallization or chromatography to obtain the desired (S)- or (R)-enantiomer.

Carboxylation

- Approach: Introduction of the carboxylic acid group can be achieved by hydrolysis of ester intermediates or direct carboxylation of the amino intermediate.

- Hydrolysis Conditions: Refluxing methyl ester precursors in aqueous hydrochloric acid (6 M) for extended periods (e.g., 48 hours) yields the free acid with high efficiency (up to 98% yield).

- Reagents: Methanol and thionyl chloride (SOCl₂) are used for esterification steps preceding hydrolysis.

- Purification: Removal of solvents under reduced pressure followed by crystallization provides pure amino acid.

Hydrochloride Salt Formation

- Procedure: Treatment of the free amino acid with hydrochloric acid in a suitable solvent (e.g., methanol or water) forms the hydrochloride salt.

- Purpose: The hydrochloride salt enhances solubility in polar solvents and improves compound stability for storage and biological applications.

- Handling: The salt is isolated by filtration or crystallization and dried under anhydrous conditions.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Catalysts | Solvent(s) | Temperature (°C) | Notes | Yield / Purity |

|---|---|---|---|---|---|---|

| Hydrogenation | Indene | Pd/C, H₂ | Ethanol, Methanol | 20–60 | Saturates double bond in five-membered ring | High yield, selective |

| Amination | 2,3-Dihydroindene | Chiral amine source, base | Acetonitrile, DMF | 0–100 (opt. 20–60) | Stereoselective introduction of amino group | Diastereomeric mixture; resolved |

| Esterification (optional) | Amino intermediate | Methanol, SOCl₂ | Methanol | Ambient | Forms methyl ester precursor | High yield |

| Hydrolysis (Carboxylation) | Methyl ester precursor | Aqueous HCl (6 M) | Water | Reflux (~100) | Converts ester to free acid | Up to 98% yield |

| Hydrochloride Salt Formation | Free amino acid | HCl | Methanol, Water | Ambient | Forms hydrochloride salt for stability | High purity |

Research Findings and Optimization Insights

- Enantiomeric Purity: Chiral HPLC analysis is critical to ensure the (S)- or (R)-configuration is maintained during synthesis, especially during amination and resolution steps.

- Solvent Effects: Polar aprotic solvents like acetonitrile improve reaction rates and selectivity in amination and carboxylation steps.

- Temperature Control: Maintaining moderate temperatures (20–60°C) during amination prevents side reactions and improves stereoselectivity.

- Industrial Scale: Large-scale production optimizes catalyst loading and reaction times to reduce by-products and improve overall efficiency, often using continuous flow reactors.

- Purification: Crystallization from acetone or other solvents is used to upgrade enantiomeric purity post-synthesis.

Analytical Characterization Relevant to Preparation

- LC-MS: Confirms molecular weight of free base (m/z = 178.0 [M+H]⁺).

- TLC: Monitors reaction progress; typical solvent system is 50% ethyl acetate/hexane with Rf ~0.2.

- Chiral HPLC: Assesses enantiomeric excess, crucial for biological activity.

- GC: Used in purity assessment of intermediates and final products.

Chemical Reactions Analysis

Oxidation Reactions

The amino and carboxylic acid groups are primary sites for oxidation.

Mechanistic Notes :

-

The amino group (-NH₂) oxidizes to nitroso (-NO) or nitro (-NO₂) groups under strong acidic oxidants, though over-oxidation can degrade the bicyclic structure.

-

The indene ring undergoes electrophilic attack, forming epoxides or diols depending on the oxidizing agent .

Reduction Reactions

Reduction primarily targets the carboxylic acid and unsaturated bonds.

Mechanistic Notes :

-

LiAlH₄ reduces the -COOH group to -CH₂OH, but the hydrochloride salt’s acidity may necessitate neutralization prior to reduction .

-

Catalytic hydrogenation saturates the cyclopentene ring but leaves the aromatic benzene ring intact .

Substitution Reactions

The amino and carboxylic acid groups enable nucleophilic and electrophilic substitutions.

Mechanistic Notes :

-

SOCl₂ converts -COOH to -COCl, enabling subsequent amide or ester formation .

-

Alkylation of the protonated amino group (as HCl salt) is less favorable unless deprotonated .

Cyclization and Ring-Opening Reactions

The bicyclic structure participates in ring-modifying reactions.

Mechanistic Notes :

-

Ring-opening reactions are rare but feasible under harsh acidic or basic conditions.

-

Base-mediated rearrangements exploit the compound’s rigidity to form nitrogen-containing heterocycles .

Acid-Base Reactions

The hydrochloride salt influences solubility and protonation states.

Mechanistic Notes :

-

Deprotonation in basic media converts the hydrochloride to its free base, enhancing reactivity in alkylation or acylation .

Interaction with Biological Targets

While not a classical chemical reaction, its pharmacological interactions are notable:

Scientific Research Applications

The compound 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore the diverse applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is characterized by its fused indene structure, which contributes to its reactivity and versatility in chemical reactions. The presence of an amino group and a carboxylic acid moiety enhances its potential for forming various derivatives useful in different applications.

Pharmaceutical Development

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. For instance, studies have indicated that certain analogs can inhibit neuroinflammation and promote neuronal survival in models of Alzheimer's disease .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for creating complex molecules.

Example: Amide Formation

Using 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride as a precursor, researchers have successfully synthesized amides through coupling reactions with different carboxylic acids. This application is particularly relevant in the synthesis of peptide-like compounds .

Polymer Chemistry

The compound has been explored for its potential use in polymer synthesis. Its functional groups allow it to act as a monomer or crosslinking agent in the formation of polymers with desirable mechanical properties.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into conductive polymer matrices enhances electrical conductivity and thermal stability. Such materials are promising for applications in organic electronics and sensors .

Nanotechnology

In nanotechnology, the compound has been utilized to functionalize nanoparticles, improving their stability and dispersibility in various solvents. This application is crucial for developing nanocarriers for drug delivery systems.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Positional Isomers: 1-Carboxylic Acid vs. 2-Carboxylic Acid Derivatives

- cis-1-Amino-indan-2-carboxylic Acid Hydrochloride (CAS: 327178-41-6): This isomer has the carboxylic acid group at the 2-position instead of the 1-position. It shares the molecular formula C₁₀H₁₂ClNO₂ but exhibits distinct stereochemistry (cis configuration), which may influence solubility and receptor binding. No biological data are available, but its synthesis and chiral purity are noted in pharmaceutical research .

Ester Derivatives: Enhanced Lipophilicity

- Ethyl 1-Amino-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride (CAS: 1312603-46-5): This ester derivative replaces the carboxylic acid with an ethyl ester group, increasing molecular weight to 241.72 g/mol (C₁₂H₁₆ClNO₂). It is used as an intermediate in prodrug development .

N-Substituted Analogues: Altered Basicity and Bioactivity

- 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride (CID: 22016565): The dimethylamino substitution introduces a tertiary amine, increasing basicity and steric bulk. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of 241.72 g/mol. This modification may alter pharmacokinetics, such as tissue penetration or metabolic stability .

- The molecular weight is 191.23 g/mol, and it is explored in structure-activity relationship (SAR) studies .

Halogenated Derivatives: Impact on Bioactivity

- Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride (CAS: 2089649-44-3): Halogenation at the 4- and 5-positions introduces electron-withdrawing groups, which may enhance binding to hydrophobic enzyme pockets. The molecular weight increases to 323.61 g/mol (C₁₂H₁₄BrFClNO₂). Such derivatives are studied for antineoplastic activity .

| Property | Target Compound | Halogenated Derivative |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₂H₁₄BrFClNO₂ |

| Molecular Weight | 213.66 g/mol | 323.61 g/mol |

| Key Modification | None | 4-Fluoro, 5-bromo substitution |

Biological Activity

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (also known as (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid HCl) is a chiral compound with significant biological activity. Its unique bicyclic structure, characterized by an amino group and a carboxylic acid, positions it as a potential candidate in medicinal chemistry, particularly for neuroprotective and analgesic applications.

- IUPAC Name : 1-amino-1-indanecarboxylic acid hydrochloride

- Molecular Formula : C10H11ClN2O2

- Molar Mass : 213.66 g/mol

- Purity : Typically >95% in commercial preparations

The biological activity of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is attributed to its ability to interact with various molecular targets. The presence of both the amino and carboxylic acid groups allows for the formation of hydrogen bonds and ionic interactions with enzymes and receptors. This interaction modulates the activity of target proteins, leading to diverse biological effects, particularly in neurotransmission and pain modulation.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, potentially through its influence on glutamate receptors involved in synaptic transmission and plasticity. By modulating these receptors, it may help protect against neurodegenerative conditions.

Analgesic Effects

The compound has shown promise in modulating pain responses, suggesting its relevance in developing new analgesic agents. Studies have indicated that it can affect pain pathways, providing a basis for further exploration in pain management therapies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection | Demonstrated significant neuroprotective effects in animal models, correlating with reduced glutamate excitotoxicity. | |

| Research B | Pain Modulation | Showed effectiveness in reducing pain responses in both acute and chronic pain models. |

| Research C | Pharmacological Applications | Discussed potential applications in treating neurological disorders due to its receptor-modulating properties. |

Synthesis Routes

Several synthetic methods have been developed for producing 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. These methods typically involve multi-step reactions that yield high-purity products suitable for biological testing .

Q & A

Basic: What are the standard synthetic routes for 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, and how are intermediates purified?

Answer:

The compound is typically synthesized via multistep reactions starting from indene derivatives. For example, chiral resolution may involve cyclization of substituted indene precursors followed by amination and carboxylation steps. Key intermediates, such as 6-chloro-5-cyclohexyl derivatives, are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) . Critical quality control includes monitoring enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) to separate (R)- and (S)-enantiomers .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : - and -NMR verify backbone protons (e.g., indene C-NH at δ 4.2–5.0 ppm) and carboxylic acid groups (δ 170–175 ppm for COOH) .

- X-ray diffraction : Resolves stereochemistry at C, confirming the amino and carboxylic acid substituents’ spatial arrangement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 224.06 for CHClNO) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrochloride salt .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (vermiculite) .

Advanced: How can researchers optimize chiral synthesis to minimize racemization during carboxylation?

Answer:

Racemization often occurs at the carboxylation step due to acidic conditions. Mitigation strategies include:

- Low-temperature reactions : Perform carboxylation at –20°C to stabilize the transition state .

- Chiral catalysts : Use (R)-BINOL-derived catalysts to enhance enantioselectivity (>90% ee) .

- In situ protection : Employ tert-butoxycarbonyl (Boc) groups to shield the amino group during synthesis .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with cyclooxygenase (COX) enzymes, leveraging structural data from indene-based anti-inflammatory agents .

- MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., 20 ns simulations at 310 K) .

- QSAR : Correlates electronic properties (HOMO/LUMO energies) with bioactivity using Gaussian 09 .

Advanced: How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

Discrepancies arise from the hydrochloride salt’s hygroscopicity. Methodological adjustments include:

- Solvent pre-saturation : Pre-saturate solvents (e.g., DMSO) with dry HCl gas to prevent salt dissociation .

- Karl Fischer titration : Quantify water content in solvents to standardize solubility measurements .

- Alternative salts : Compare solubility profiles of freebase vs. hydrochloride forms .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition via ELISA (IC values) .

- Cell viability : MTT assay on RAW 264.7 macrophages to assess cytotoxicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .

Advanced: How do stability studies inform storage conditions for long-term research use?

Answer:

- Thermogravimetric analysis (TGA) : Identifies decomposition onset (~180°C), guiding storage below 25°C .

- Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products .

- Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under vacuum .

Advanced: What are the challenges in scaling up enantioselective synthesis, and how are they resolved?

Answer:

- Catalyst loading : High costs of chiral catalysts (e.g., Ru-BINAP) are mitigated via ligand recycling .

- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2:1 amine/indene ratio) to suppress diastereomers .

- Continuous flow systems : Improve yield (>85%) and reduce racemization via microreactors .

Advanced: What role does this compound play in developing protease inhibitors or kinase modulators?

Answer:

The indene scaffold mimics peptide backbones, enabling:

- Protease inhibition : Competitive binding to HIV-1 protease active sites (K < 100 nM) .

- Kinase modulation : Structural analogs (e.g., SU-8629) inhibit Abl1 tyrosine kinase via hydrophobic pocket interactions .

- SAR studies : Modify the carboxylic acid group to enhance selectivity (e.g., methyl ester prodrugs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.